molecular formula C17H12N4O4S2 B6553641 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040673-28-6

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553641
CAS No.: 1040673-28-6
M. Wt: 400.4 g/mol
InChI Key: BSUDGWLLOVDKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 3 with a methyl group and at position 2 with a sulfanyl-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group. The compound’s molecular formula is C₂₁H₁₄N₄O₄S₂, with a molecular weight of 450.49 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S2/c1-21-16(22)14-10(4-5-26-14)18-17(21)27-7-13-19-15(20-25-13)9-2-3-11-12(6-9)24-8-23-11/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUDGWLLOVDKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of HMS3489L06, also known as 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes including cell signaling, growth metabolism, and apoptosis.

Mode of Action

It is believed to interact with its target, gsk-3β, leading to changes in the kinase’s activity. This interaction could potentially alter the phosphorylation state of the kinase, thereby modulating its activity and influencing downstream signaling pathways.

Biochemical Pathways

The biochemical pathways affected by HMS3489L06 are not fully elucidated. Given its target, it is likely to impact pathways regulated by GSK-3β. These could include the Wnt/β-catenin signaling pathway, the PI3K/Akt pathway, and others involved in cell growth and survival.

Biological Activity

The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the presence of a thieno-pyrimidine core linked to a benzodioxole moiety through an oxadiazole group. The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₄S
Molecular Weight319.36 g/mol
CAS NumberNot available

Antidiabetic Potential

Recent studies have suggested that derivatives of benzodioxole exhibit significant antidiabetic activity. For instance, compounds similar to those containing the benzodioxole structure have shown strong inhibition of alpha-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies indicated that certain derivatives displayed IC50 values as low as 0.68 µM against alpha-amylase .

Anticancer Activity

The anticancer potential of compounds related to this structure has been explored extensively. For example, a study demonstrated that specific derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, these compounds showed minimal toxicity towards normal cells, indicating a favorable therapeutic index .

The proposed mechanisms for the biological activities include:

  • Enzyme Inhibition : Compounds inhibit key metabolic enzymes such as alpha-amylase and potentially others involved in cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antidiabetic Effects in Vivo :
    In a controlled study involving streptozotocin-induced diabetic mice, administration of a related compound led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potent hypoglycemic effects that warrant further investigation.
  • Cytotoxicity Assessment :
    A comparative study evaluated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines and normal cells. The results indicated selective toxicity towards cancer cells while preserving normal cell viability . This selectivity is crucial for developing safe therapeutic agents.

Summary of Biological Activities

Activity TypeCompound TestedIC50 (µM)Remarks
Alpha-Amylase InhibitionIIa0.85Potent inhibitor
Alpha-Amylase InhibitionIIc0.68Most effective in vitro
Cytotoxicity (Cancer Cells)IId26–65Effective against multiple lines
Cytotoxicity (Normal Cells)IIc>150Minimal toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

A comparative analysis of key analogs is provided below:

Compound Name / ID Core Structure Substituents (Position) Molecular Formula MW (g/mol) Key Structural Differences vs. Target Compound
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methyl; 2-({[3-(benzodioxol)oxadiazolyl]methyl}sulfanyl) C₂₁H₁₄N₄O₄S₂ 450.49 N/A
F425-0109 Thieno[3,2-d]pyrimidin-4-one 3-(3-Methoxyphenyl); 2-({[3-(benzodioxol)oxadiazolyl]methyl}sulfanyl) C₂₃H₁₆N₄O₅S₂ 500.53 3-Methoxyphenyl vs. methyl; increased lipophilicity
3-Allyl-2-{[(3,5-dimethylisoxazol-4-yl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3-Allyl; 5-(4-methylphenyl); 2-[(dimethylisoxazolyl)methyl]sulfanyl C₂₂H₂₀N₄O₂S₂ 460.56 Isoxazole vs. oxadiazole; thieno[2,3-d] core isomer
F840-0153 Pyridazine 3-(Benzodioxol); 6-({[3-(3-methylphenyl)oxadiazolyl]methyl}sulfanyl) C₂₁H₁₆N₄O₃S 404.45 Pyridazine core vs. thienopyrimidinone
5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one Imidazo-thieno-pyrimidinone 5-[(4-Methylbenzyl)sulfanyl] C₁₆H₁₃N₃OS₂ 327.42 Imidazo-thieno-pyrimidinone core; simpler substituents

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound’s benzodioxol and oxadiazole groups likely confer moderate lipophilicity (estimated LogP ~3.5), comparable to F425-0109 (LogP ~4.1 due to methoxyphenyl) .
    • The pyridazine derivative F840-0153 has lower LogP (~2.8) due to reduced aromaticity .
  • Metabolic Stability: Benzodioxol groups (as in the target compound and F425-0109) are resistant to oxidative metabolism, enhancing stability compared to analogs with unsubstituted aryl groups . The thieno[2,3-d]pyrimidinone isomer () may exhibit faster clearance due to allyl group susceptibility to CYP450 oxidation .
  • Binding Affinity: Oxadiazole rings act as bioisosteres for ester or amide groups, improving target engagement. F425-0109’s 3-methoxyphenyl group may enhance binding to hydrophobic pockets in enzymes like cyclophilins (see ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.